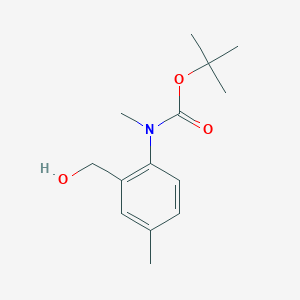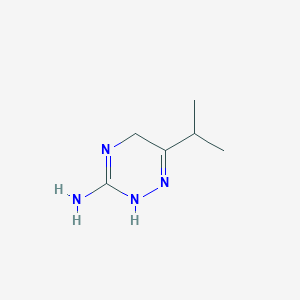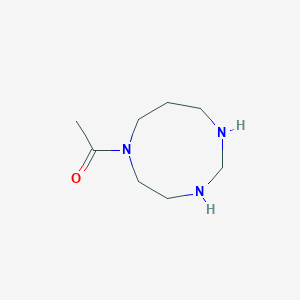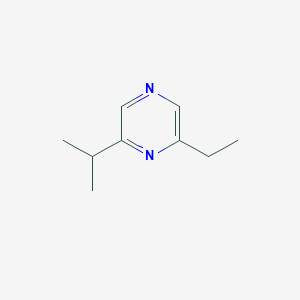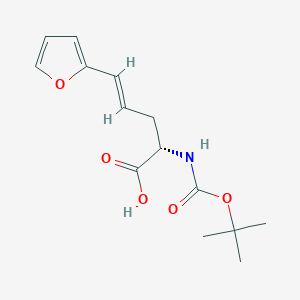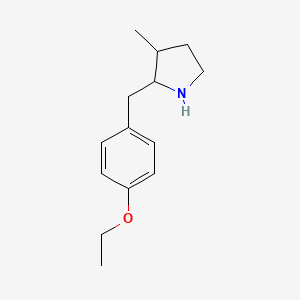
(R)-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid is a chiral compound with a unique structure that includes a benzyloxy group, a cyclopentyl ring, and a butanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Benzyl Protection: The hydroxyl group of the starting material is protected using benzyl chloride in the presence of a base such as sodium hydroxide.
Cyclopentyl Introduction: The cyclopentyl group is introduced through a Grignard reaction, where cyclopentyl magnesium bromide reacts with the protected intermediate.
Oxidation: The resulting intermediate undergoes oxidation using an oxidizing agent like potassium permanganate to introduce the oxo group.
Deprotection: The benzyl protecting group is removed using hydrogenation in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of ®-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzyloxy derivatives.
Wissenschaftliche Forschungsanwendungen
®-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of ®-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the oxo group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-4-(Methoxy)-2-cyclopentyl-4-oxobutanoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
®-4-(Ethoxy)-2-cyclopentyl-4-oxobutanoic acid: Similar structure but with an ethoxy group instead of a benzyloxy group.
®-4-(Phenoxy)-2-cyclopentyl-4-oxobutanoic acid: Similar structure but with a phenoxy group instead of a benzyloxy group.
Uniqueness
®-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid is unique due to the presence of the benzyloxy group, which provides specific hydrophobic interactions and steric effects that can influence its reactivity and biological activity. The cyclopentyl ring also adds to its structural complexity and potential for diverse applications.
Eigenschaften
Molekularformel |
C16H20O4 |
|---|---|
Molekulargewicht |
276.33 g/mol |
IUPAC-Name |
(2R)-2-cyclopentyl-4-oxo-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C16H20O4/c17-15(20-11-12-6-2-1-3-7-12)10-14(16(18)19)13-8-4-5-9-13/h1-3,6-7,13-14H,4-5,8-11H2,(H,18,19)/t14-/m1/s1 |
InChI-Schlüssel |
YDLPEYDBEHTEBJ-CQSZACIVSA-N |
Isomerische SMILES |
C1CCC(C1)[C@@H](CC(=O)OCC2=CC=CC=C2)C(=O)O |
Kanonische SMILES |
C1CCC(C1)C(CC(=O)OCC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride](/img/structure/B13102324.png)
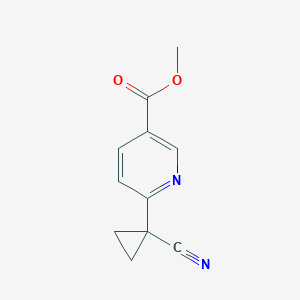

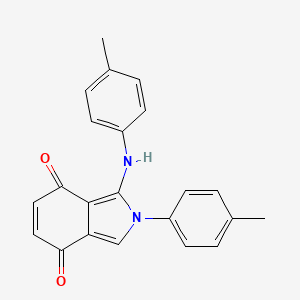
![4-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13102334.png)
![2-Butyl-4-chloro-5-[(4-methoxyphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B13102335.png)
